2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 6341-15-7
VCID: VC18763201
InChI: InChI=1S/C21H19NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-2,5-6,9-11,16-17H,3-4,7-8H2,(H,22,24)(H,25,26)
SMILES:
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol

2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

CAS No.: 6341-15-7

Cat. No.: VC18763201

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid - 6341-15-7

Specification

CAS No. 6341-15-7
Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
IUPAC Name 2-[(9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C21H19NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-2,5-6,9-11,16-17H,3-4,7-8H2,(H,22,24)(H,25,26)
Standard InChI Key ATUORTCNLKBLMD-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted at the 1-position with a carboxylic acid group (-COOH) and at the 2-position with a carbamoyl group (-CONH-) linked to a 9-oxofluoren-2-yl moiety. The fluorenone component introduces aromaticity and a ketone functional group, contributing to the molecule’s planar rigidity and electronic properties.

Table 1: Comparative Physicochemical Data

Property2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic AcidBrominated Derivative (CAS 6341-17-9)
Molecular FormulaC₁₆H₁₇NO₃C₂₁H₁₈BrNO₄
Molecular Weight (g/mol)285.31428.28
Density (g/cm³)Not reported1.592
Boiling Point (°C)Not reported693.7
Flash Point (°C)Not reported373.4

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step reactions:

  • Cyclohexane Functionalization: Cyclohexane-1-carboxylic acid is activated (e.g., via conversion to an acid chloride) to facilitate amide bond formation.

  • Carbamoyl Group Introduction: The activated cyclohexane derivative reacts with 9-oxofluoren-2-amine under basic conditions to form the carbamoyl linkage.

  • Purification: Crude product is purified via recrystallization or column chromatography, with reaction progress monitored by HPLC and ¹H/¹³C NMR spectroscopy.

Optimization Challenges

Key challenges include maintaining regioselectivity during amide coupling and minimizing side reactions involving the fluorenone ketone. Elevated temperatures (>80°C) and anhydrous conditions are often required to achieve yields exceeding 60%.

Applications in Research and Industry

Medicinal Chemistry

The compound’s dual functionality (carboxylic acid and carbamoyl groups) makes it a versatile intermediate in drug discovery. It serves as a precursor for:

  • Protease Inhibitors: The carboxylic acid group can coordinate with catalytic residues in enzyme active sites.

  • Kinase-Targeting Therapeutics: The planar fluorenone moiety may intercalate into ATP-binding pockets.

Materials Science

Research Frontiers and Unanswered Questions

Mechanistic Studies

The compound’s interactions with biological targets remain underexplored. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could quantify binding affinities for enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).

Derivative Development

Introducing electron-withdrawing groups (e.g., nitro, cyano) to the fluorenone ring could enhance electronic properties for optoelectronic applications. The brominated variant’s synthesis (CAS 6341-17-9) exemplifies this strategy .

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